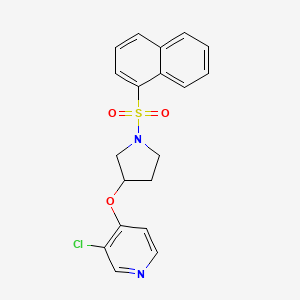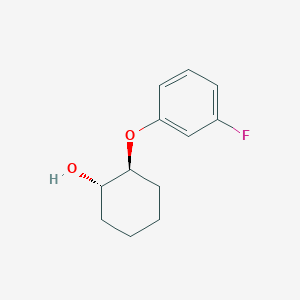
(1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol
Overview
Description
(1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol, also known as (S,S)-HPBCD, is a cyclic oligosaccharide that has been widely used in scientific research. It is a water-soluble compound that has the ability to form inclusion complexes with a variety of guest molecules, including drugs, proteins, and lipids. This property has made (S,S)-HPBCD a valuable tool in drug delivery, as well as in the study of various biological processes.
Mechanism of Action
The mechanism of action of (S,S)-HPBCD is based on its ability to form inclusion complexes with guest molecules. The formation of these complexes can alter the physicochemical properties of the guest molecule, such as its solubility and stability. This can lead to improved drug delivery and efficacy.
Biochemical and Physiological Effects:
(S,S)-HPBCD has been shown to have minimal biochemical and physiological effects when used in laboratory experiments. It is generally considered to be safe and well-tolerated by cells and animals. However, as with any compound, caution should be exercised when using (S,S)-HPBCD in experiments.
Advantages and Limitations for Lab Experiments
The advantages of using (S,S)-HPBCD in lab experiments are numerous. Its ability to form inclusion complexes with a variety of guest molecules makes it a valuable tool in drug delivery and in the study of various biological processes. Additionally, its water solubility and low toxicity make it easy to work with in the lab.
One limitation of using (S,S)-HPBCD is that it can be expensive, which may limit its use in some experiments. Additionally, the formation of inclusion complexes can be affected by a variety of factors, such as pH and temperature, which may need to be carefully controlled in order to obtain reproducible results.
Future Directions
There are several potential future directions for research involving (S,S)-HPBCD. One area of interest is the development of new drug formulations using (S,S)-HPBCD. This could involve the use of (S,S)-HPBCD in combination with other compounds to improve drug delivery and efficacy.
Another potential direction for research is the study of the interactions between (S,S)-HPBCD and various guest molecules. This could involve the use of techniques such as X-ray crystallography and NMR spectroscopy to gain a better understanding of the structure and properties of inclusion complexes.
Finally, (S,S)-HPBCD could be used in the study of various biological processes, such as protein folding and aggregation. Its ability to form inclusion complexes with proteins could make it a valuable tool in the study of these processes, which are of great interest in fields such as biochemistry and biophysics.
Scientific Research Applications
(S,S)-HPBCD has been extensively studied for its use in drug delivery. Its ability to form inclusion complexes with a variety of drugs has been shown to increase their solubility, stability, and bioavailability. This has led to the development of several (S,S)-HPBCD-based drug formulations, which have been shown to improve the efficacy and safety of various drugs.
properties
IUPAC Name |
(1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h3-5,8,11-12,14H,1-2,6-7H2/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATYMUAUAJJXOC-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)OC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)O)OC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



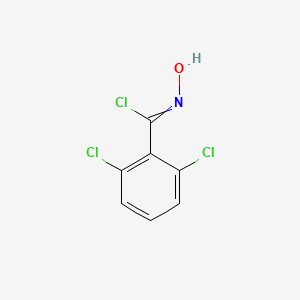

![[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B3405950.png)
![[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B3405958.png)

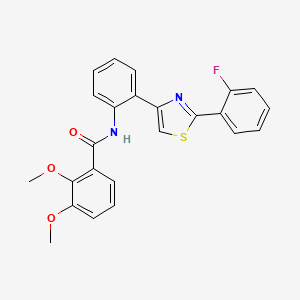
![(2E)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B3405986.png)
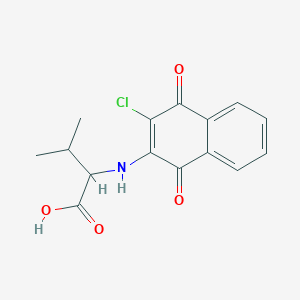
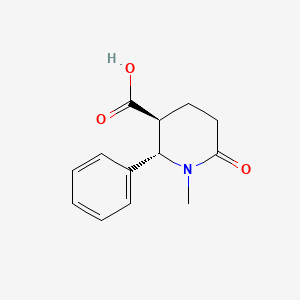
![(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol](/img/structure/B3406006.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-8-sulfonamide](/img/structure/B3406017.png)
![Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate](/img/structure/B3406021.png)
